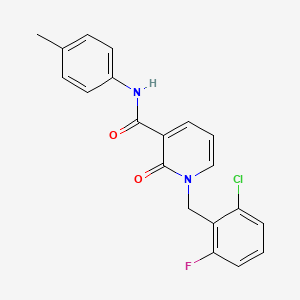

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

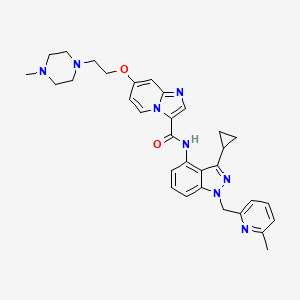

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a carboxamide, a dihydropyridine ring, and a benzyl group with chloro and fluoro substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the dihydropyridine ring might be formed through a Hantzsch dihydropyridine synthesis or a similar reaction . The chloro and fluoro substituents could be introduced through halogenation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. The specific reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and stability. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research has explored pyridonecarboxylic acids and related compounds for their antibacterial properties. For example, derivatives have been synthesized and evaluated for their activity against various bacterial strains, suggesting potential applications in developing new antibacterial drugs (Egawa et al., 1984).

HIV Integrase Inhibitors

Compounds similar to "1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide" have been investigated as HIV integrase inhibitors, showing potent inhibition of the HIV-integrase-catalyzed strand transfer process. These findings highlight potential applications in the treatment of AIDS and as antiviral agents (Pace et al., 2007).

Aromatic Polyamides

Research into aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives has shown that such compounds can form materials with high thermal stability and solubility in various organic solvents. These materials could have applications in the development of new polymers with specific physical properties (Yang et al., 1999).

Asymmetric Synthesis of Amino Acids

Studies on Ni(II) complexes based on new fluorine-containing chiral auxiliaries have demonstrated their efficiency in the asymmetric synthesis of amino acids, suggesting applications in the synthesis of optically active compounds (Saghyan et al., 2010).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as guidelines for safe handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O2/c1-13-7-9-14(10-8-13)23-19(25)15-4-3-11-24(20(15)26)12-16-17(21)5-2-6-18(16)22/h2-11H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRJKNNSNZWOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465829.png)

![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)

![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)

![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)